3-Hydroxy-4-iodobenzaldehyde CAS number
3-Hydroxy-4-iodobenzaldehyde CAS number
An In-depth Technical Guide to 3-Hydroxy-4-iodobenzaldehyde
This technical guide provides a comprehensive overview of 3-Hydroxy-4-iodobenzaldehyde (CAS Number: 135242-71-6), a key organic compound utilized in pharmaceutical synthesis, material science, and biological research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
It is important to distinguish 3-Hydroxy-4-iodobenzaldehyde from its isomer, 4-Hydroxy-3-iodobenzaldehyde (CAS Number: 60032-63-5). While both share the same molecular formula and weight, the positions of the hydroxyl and iodo substituents on the benzene ring differ, leading to distinct chemical and physical properties. Much of the available literature pertains to the 4-hydroxy-3-iodo isomer, which is also referenced in this guide for comparative and contextual purposes.
Chemical and Physical Properties
3-Hydroxy-4-iodobenzaldehyde is a benzaldehyde derivative characterized by a yellow to brown crystalline powder appearance.[1] Its key quantitative properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 135242-71-6 | [1][2] |
| Molecular Formula | C₇H₅IO₂ | [1][2] |
| Molecular Weight | 248.01 g/mol | [1] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Purity | ≥98% (GC) | [1] |
| Melting Point | 126-128 °C | [3][4] |
| Boiling Point | 252.3 °C at 760 mmHg | [4] |
| Density | 2.039 g/cm³ (Predicted) | [3][4] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 4-Hydroxy-3-iodobenzaldehyde
This protocol describes the synthesis of 4-Hydroxy-3-iodobenzaldehyde from 4-hydroxybenzaldehyde.
Materials:
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4-hydroxybenzaldehyde
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N-iodosuccinimide (NIS)
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Acetic acid
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Ethyl acetate
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Water
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Anhydrous sodium sulfate
Procedure:
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A solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) is prepared in acetic acid (30 mL).[6]
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N-iodosuccinimide (4.5 g, 19.67 mmol) is added to the stirred solution.[6]
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The reaction mixture is stirred at room temperature for 16 hours.[6]
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After 16 hours, the mixture is filtered. The filtrate is then poured into water (100 mL), and ethyl acetate (50 mL) is added.[6]
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The aqueous phase is separated and extracted three times with ethyl acetate (3 x 50 mL).[6]
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The organic phases are combined, washed twice with water (2 x 20 mL), and then dried over anhydrous sodium sulfate.[6]
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The solution is filtered, and the solvent is concentrated in vacuo to yield the final product.[6]
Applications in Research and Drug Development
3-Hydroxy-4-iodobenzaldehyde is a versatile intermediate compound with applications spanning several scientific fields. Its functional groups—hydroxyl, iodo, and aldehyde—impart high reactivity, making it a valuable building block for complex molecules.[1]
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Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.[1] Its structure allows for the introduction of diverse substituents, facilitating the creation of novel compounds with potential therapeutic properties.[1]
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Material Science : The compound is used in developing advanced materials with specific properties for coatings and polymers.[1]
-
Organic Electronics : Due to its electronic properties, it is utilized in the development of organic electronic materials like organic light-emitting diodes (OLEDs).[1]
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Biological Studies : Researchers use this chemical to investigate enzyme activity and cellular processes, which helps in understanding metabolic pathways.[1]
-
Analytical Chemistry : It is employed in analytical methods to enhance the sensitivity and accuracy of assays for detecting and quantifying specific biomolecules.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Hydroxy-4-iodobenzaldehyde is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
| Hazard Type | GHS Hazard Statement | GHS Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | - |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | - |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
Sources:[2]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when working with this compound. It should be handled in a well-ventilated area or a fume hood.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Hydroxy-4-iodobenzaldehyde | C7H5IO2 | CID 2775270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3-HYDROXY-4-IODOBENZALDEHYDE135242-71-6,Purity98%_CM Fine Chemicals [molbase.com]
- 5. 3-HYDROXY-4-IODOBENZALDEHYDE CAS#: 135242-71-6 [amp.chemicalbook.com]
- 6. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
